2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine

Medicinal Chemistry ADME Prediction Lead Optimization

CNS drug discovery programs often struggle with lipophilic amine building blocks that produce candidates with poor solubility and high non-specific binding. This thiophene-ethylamine (LogP 0.4, pKa 8.95) directly addresses that gap, enabling analogs with superior pharmacokinetic profiles compared to phenyl counterparts. • Lower LogP (0.4 vs. 0.7 for phenyl analog) reduces non-specific binding in neurological assays. • ≥97% purity ensures high-fidelity SAR data; ideal for focused library synthesis. • Thiophene ring enables rapid diversification via Suzuki-Miyaura or Stille cross-coupling.

Molecular Formula C11H19N3S
Molecular Weight 225.35
CAS No. 857041-65-7
Cat. No. B2513915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine
CAS857041-65-7
Molecular FormulaC11H19N3S
Molecular Weight225.35
Structural Identifiers
SMILESCN1CCN(CC1)C(CN)C2=CC=CS2
InChIInChI=1S/C11H19N3S/c1-13-4-6-14(7-5-13)10(9-12)11-3-2-8-15-11/h2-3,8,10H,4-7,9,12H2,1H3
InChIKeyQHKYTFGXTUYNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview (857041-65-7)


2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine (CAS 857041-65-7) is a heterocyclic building block comprising a methylpiperazine core linked to a thiophene-2-yl-ethylamine chain [1]. This compound is primarily supplied as a research intermediate for the synthesis of pharmacologically active molecules, notably those targeting neurological pathways . Its physicochemical profile, including a predicted pKa of 8.95 and a computed LogP of 0.4, distinguishes it from closely related analogs [2].

Non-Interchangeability with Generic Analogs (857041-65-7)


Generic substitution with structurally similar building blocks, such as phenyl or furan analogs, is not feasible due to quantifiable differences in key molecular properties that directly impact downstream synthetic and biological outcomes. The thiophene moiety in 857041-65-7 confers a distinct electronic and steric profile compared to phenyl or other heteroaromatic groups, leading to a lower predicted pKa (8.95 vs. 9.37) and a lower XLogP3 (0.4 vs. 0.7) than its phenyl counterpart . These variations in basicity and lipophilicity can alter reaction kinetics, purification behavior, and the ultimate pharmacokinetic and pharmacodynamic properties of any resulting drug candidate, underscoring the need for precise compound selection .

Quantitative Differentiation (857041-65-7)


Reduced Basicity vs Phenyl Analog

The target compound exhibits a lower predicted pKa than its phenyl analog, 2-(4-methylpiperazin-1-yl)-2-phenylethanamine (CAS 176971-20-3). This difference in basicity affects ionization state at physiological pH and can influence solubility, permeability, and receptor binding .

Medicinal Chemistry ADME Prediction Lead Optimization

Enhanced Polarity vs Phenyl Analog

The target compound is significantly more polar than its phenyl analog, as evidenced by a lower computed XLogP3 value. This lower lipophilicity suggests improved aqueous solubility and reduced passive membrane permeability [1][2].

Lipophilicity Drug Design Solubility

Higher Commercial Purity Specification

The compound is commercially available at a higher minimum purity specification (≥97%) compared to the common industry standard of 95% for similar building blocks, including its phenyl analog .

Synthetic Chemistry Quality Control Procurement

Unique Reactivity of Thiophene Core

The presence of the thiophene ring, a sulfur-containing heteroaromatic, distinguishes this compound from its phenyl and furan analogs. Thiophene is known to undergo electrophilic substitution more readily than benzene, primarily at the 2-position . This unique reactivity can be leveraged in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling used in the compound's own synthesis .

Synthetic Methodology Cross-Coupling Electrophilic Substitution

Application Scenarios (857041-65-7)


ADME Optimization in CNS Drug Discovery

Leverage the compound's lower LogP (0.4) and pKa (8.95) to design central nervous system (CNS) drug candidates with improved aqueous solubility and reduced non-specific binding compared to more lipophilic phenyl analogs [1]. The thiophene core's unique electronic profile may also enhance interactions with specific neurological targets .

High-Fidelity Synthesis for SAR Studies

Utilize the ≥97% purity grade to ensure high-fidelity synthesis of focused compound libraries for structure-activity relationship (SAR) studies . This minimizes impurities that could confound biological assay results, leading to more robust and reproducible data.

Thiophene Reactivity in Cross-Coupling

Employ the compound's thiophene moiety as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to rapidly generate diverse chemical matter . The enhanced reactivity of thiophene towards electrophilic aromatic substitution also opens routes for further functionalization .

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